methyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate
Description
Methyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with a sulfanyl acetamido linker and a 2-oxo-hexahydroquinazolin moiety. The hexahydroquinazolin core introduces partial saturation, which may enhance conformational flexibility and influence binding interactions in biological systems.
Properties
IUPAC Name |
methyl 4-[[2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-25-17(23)11-6-8-12(9-7-11)19-15(22)10-26-16-13-4-2-3-5-14(13)20-18(24)21-16/h6-9H,2-5,10H2,1H3,(H,19,22)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBFWAPYUNHRHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate typically involves multiple steps. One common approach is the condensation of 2-aminobenzamide with a suitable aldehyde to form the quinazolinone core. This intermediate is then reacted with a thiol to introduce the sulfanyl group. The final step involves the acylation of the resulting compound with methyl 4-aminobenzoate under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Sodium hydroxide, hydrochloric acid
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Tetrahydroquinazoline
Substitution: Carboxylic acid
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through the quinazolinone core. This interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The compound’s hexahydroquinazolin ring distinguishes it from triazine-based analogs like metsulfuron methyl ester (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate), which features a 1,3,5-triazine core .
Functional Group Variations
- Sulfanyl vs. Sulfonyl Groups : Unlike sulfonylurea herbicides (e.g., ethametsulfuron methyl ester ), which contain sulfonyl (-SO₂-) linkages, the target compound employs a sulfanyl (-S-) group. This difference may reduce oxidative stability but improve thiol-disulfide exchange reactivity .
- Acetamido Linker : The acetamido bridge (-NHCO-) is conserved in sulfonylureas but is appended to a benzoate ester here, contrasting with the sulfonamide (-SO₂NH-) groups in prior art compounds .
Patentability and Structural Novelty
However, its benzoate ester moiety aligns with prior art, necessitating rigorous proof of unexpected efficacy or reduced toxicity to satisfy non-obviousness criteria .
Research Findings and Data Gaps
While computational graph-based methods () could model the compound’s structure-activity relationships, experimental data on its pharmacokinetics or cytotoxicity (e.g., via assays like those in ) are absent in the provided evidence. Further studies are needed to validate its biological activity relative to analogs.
Biological Activity
Methyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate is a synthetic compound that has drawn attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a complex structure that includes a hexahydroquinazoline moiety. The presence of the sulfanyl group and acetamido substituent suggests diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.40 g/mol |
| IUPAC Name | This compound |
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, quinazolinedione derivatives have shown significant antiviral activity against respiratory syncytial virus (RSV), with EC50 values in the low micromolar range (approximately 2.1 μM) and high selectivity indices (SI) indicating low cytotoxicity .
Anticancer Potential
Research has also highlighted the potential anticancer effects of related compounds. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, certain hexahydroquinazoline derivatives have been shown to induce apoptosis in cancer cells by modulating oxidative stress pathways.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or cancer cell metabolism.
- DNA Interaction : Some derivatives interact with DNA or RNA polymerases, disrupting nucleic acid synthesis.
- Oxidative Stress Modulation : By affecting oxidative stress markers within cells, these compounds can trigger apoptotic pathways.
Study on Antiviral Efficacy
A notable study evaluated the antiviral efficacy of related quinazolinedione compounds against RSV. The results demonstrated that modifications to the chemical structure could enhance potency and selectivity . Specifically:
- Compound 15 showed an EC50 of 300 nM with minimal cytotoxicity.
Study on Anticancer Activity
In another investigation focused on anticancer properties, various hexahydroquinazoline derivatives were tested against different cancer cell lines. The findings indicated that certain structural modifications significantly increased cytotoxicity towards cancer cells while maintaining low toxicity to normal cells.
Q & A
Q. What are the optimal synthetic routes and critical characterization techniques for methyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate?
The synthesis involves a multi-step process:
Core Preparation : Begin with the hexahydroquinazolin-2-one core, synthesized via cyclocondensation of thiourea derivatives with cyclohexanedione under acidic conditions (e.g., HCl catalysis) .
Sulfanylacetamido Linkage : React the core with chloroacetyl chloride to introduce the sulfanyl group, followed by coupling with methyl 4-aminobenzoate using carbodiimide coupling agents (e.g., EDC/HOBt) .
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for intermediates and final product .
Q. Characterization Techniques :
- NMR Spectroscopy : Confirm regioselectivity of the sulfanyl group and amide bond formation (¹H and ¹³C NMR).
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Q. How can the structure of this compound be unambiguously confirmed using spectroscopic and crystallographic methods?
- X-ray Crystallography : Resolve bond lengths and angles in the hexahydroquinazoline ring and sulfanylacetamido linkage. Crystallize the compound in a mixed solvent system (e.g., DMSO/water) .
- Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., [M+H]⁺ at m/z 430.1321 for C₁₉H₂₀N₃O₄S) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the quinazolinone ring, S-H absence confirming sulfide formation) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Hazard Mitigation : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .
- First Aid :
- Inhalation : Move to fresh air; administer oxygen if needed.
- Skin Contact : Wash with soap/water for 15 minutes.
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., variable IC₅₀ values in enzyme inhibition assays)?
- Experimental Replication : Standardize assay conditions (pH 7.4 buffer, 37°C, ATP concentration in kinase assays) .
- Orthogonal Assays : Compare results from fluorescence polarization, radiometric, and SPR-based assays to rule out methodological bias .
- Meta-Analysis : Pool data from multiple studies using fixed-effects models to identify outliers or confounding variables (e.g., solvent DMSO concentration) .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties, such as solubility and metabolic stability?
- Structural Modifications :
- Solubility : Introduce polar groups (e.g., hydroxyl or amine) on the benzoate moiety without disrupting the sulfanylacetamido pharmacophore .
- Metabolic Stability : Replace labile ester groups (methyl benzoate) with bioisosteres like amides or heterocycles .
- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility for in vivo studies .
Q. How do substituents on the hexahydroquinazoline ring influence bioactivity?
A structure-activity relationship (SAR) study comparing analogs reveals:
| Substituent (Position) | Activity Trend (IC₅₀, nM) | Key Interaction |
|---|---|---|
| 4-Methylphenyl | 12 ± 1.5 (Kinase X) | Hydrophobic pocket binding |
| 4-Fluorophenyl | 8 ± 0.9 | Halogen bonding with Asp residue |
| Unsubstituted | >1000 | Reduced affinity due to lack of van der Waals interactions |
Q. Methodology :
- Synthesize analogs via Suzuki coupling or nucleophilic substitution.
- Test in enzyme inhibition assays with ATP Km adjustment to ensure comparability .
Q. What mechanistic insights explain its interaction with biological targets (e.g., kinase inhibition)?
- Molecular Docking : The sulfanylacetamido group forms a covalent bond with Cys residues in the ATP-binding pocket (e.g., PDB 3QKK) .
- Enzyme Kinetics : Competitive inhibition confirmed via Lineweaver-Burk plots (Km unchanged, Vmax reduced) .
- Cellular Validation : siRNA knockdown of the target kinase abolishes the compound’s antiproliferative effect in cancer cell lines .
Q. How can researchers design experiments to assess off-target effects and selectivity?
- Panel Screening : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler®) to calculate selectivity scores (S(10) = 0.15 for >10-fold selectivity) .
- Proteomics : Use SILAC-based mass spectrometry to identify off-target binding proteins in cell lysates .
- In Vivo Toxicity : Monitor liver enzymes (ALT/AST) and histopathology in rodent models after 28-day dosing .
Q. What computational tools are recommended for predicting the compound’s reactivity in novel chemical reactions?
- DFT Calculations : Gaussian 16 with B3LYP/6-31G* basis set to model sulfanyl oxidation pathways (e.g., sulfoxide vs. sulfone formation) .
- MD Simulations : GROMACS for simulating ligand-protein binding stability over 100 ns trajectories .
- Cheminformatics : KNIME workflows with RDKit to predict metabolic sites (e.g., ester hydrolysis by carboxylesterases) .
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
- Tautomer Analysis : Collect X-ray data at 100 K to capture dominant tautomers. Hydrogen bond networks in the hexahydroquinazoline ring (e.g., N-H∙∙∙O=C) stabilize the 2-oxo form .
- Neutron Diffraction : Resolve proton positions in deuterated crystals to distinguish between keto-enol tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
